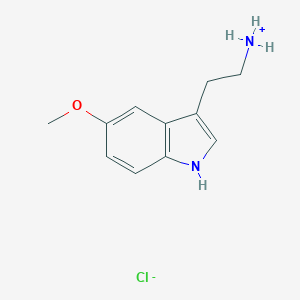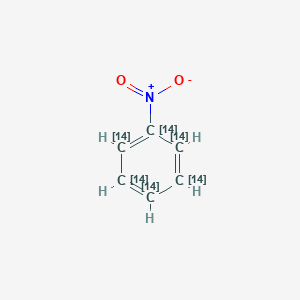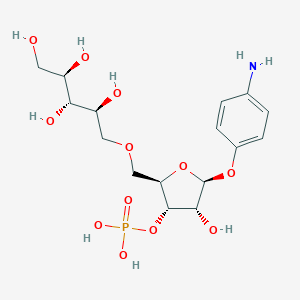![molecular formula C6H7ClN2O2 B022480 (S)-(-)-2-氯-3-[4(5)-咪唑基]丙酸 CAS No. 17561-26-1](/img/structure/B22480.png)
(S)-(-)-2-氯-3-[4(5)-咪唑基]丙酸
描述
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is a chiral compound that features a chlorine atom and an imidazole ring
科学研究应用
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving imidazole derivatives.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The compound “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid”, also known as “(S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic acid”, is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological activity they exhibit. For instance, some imidazole derivatives act by inhibiting key enzymes in the biochemical pathways of pathogens, thereby exerting their antimicrobial or antitumor effects . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For example, propionic acid, a related compound, has been shown to indirectly inhibit the pyruvate dehydrogenase complex, which links glycolysis and the citric acid cycle by converting pyruvate into acetyl-CoA . .
Pharmacokinetics
For instance, ibuprofen, a propionic acid derivative, demonstrates marked stereoselectivity in its pharmacokinetics .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of certain compounds, which can affect their action . .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to meet industrial standards.
化学反应分析
Types of Reactions
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the propionic acid moiety.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.
相似化合物的比较
Similar Compounds
2-Chloro-3-[4(5)-imidazolyl]propionic Acid: Lacks the chiral center, making it less specific in its interactions.
3-[4(5)-imidazolyl]propionic Acid: Does not contain the chlorine atom, which may affect its reactivity and binding properties.
2-Chloro-3-[4(5)-pyridyl]propionic Acid: Contains a pyridine ring instead of an imidazole ring, leading to different chemical and biological properties.
Uniqueness
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid is unique due to its chiral center and the presence of both a chlorine atom and an imidazole ring
属性
IUPAC Name |
(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQYMHAXPPICX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


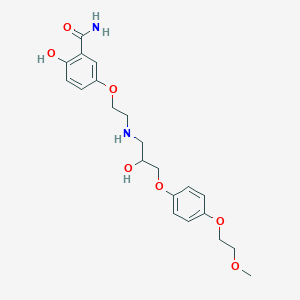
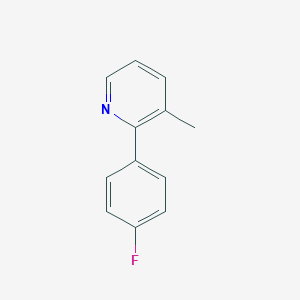
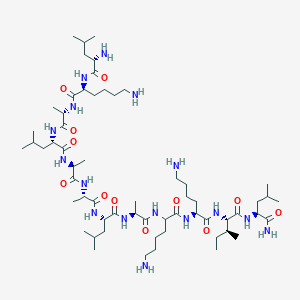
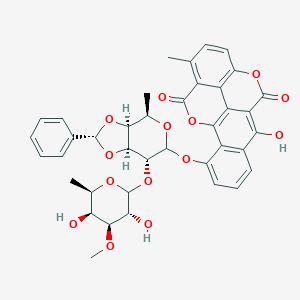


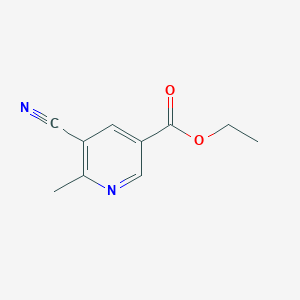
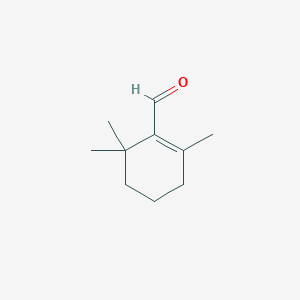
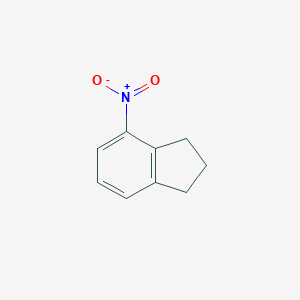
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
